molecular formula C12H16O3 B5601941 methyl 2-(2,6-dimethylphenoxy)propanoate

methyl 2-(2,6-dimethylphenoxy)propanoate

Cat. No. B5601941
M. Wt: 208.25 g/mol
InChI Key: VXICFPBHOUXFRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Stereocontrolled glycoside and glycosyl ester synthesis utilize esters like 2-O-[3-(2'-benzyloxyphenyl)-3,3-dimethylpropanoate] for the synthesis of beta-glucosides and alpha-mannosides, showcasing their utility in neighboring group participation with excellent yield. These esters are removed by hydrogenolysis, highlighting their suitability in the stereocontrolled synthesis of glycosyl esters (Crich & Cai, 2007).

Molecular Structure Analysis

The structural characterization of various butyrate and 1,3-dioxane derivatives, including 2,6-dimethyl N-(4-methylphenyl)-1,3-dioxan-4-amine, has been achieved using FTIR, 1H NMR, 13C NMR spectroscopy, and single crystal X-ray diffraction, providing insights into the crystal packing and molecular interactions within these compounds (Jebas et al., 2013).

Chemical Reactions and Properties

The synthesis of {2, 6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides and their water solubility, as well as insights into their molecular structure via NMR spectroscopy and X-ray crystallography, demonstrate the unique coordination properties and solubility behaviors of these compounds, which are relevant for understanding the chemical reactions and properties of related methyl propanoate derivatives (Koten et al., 1978).

Physical Properties Analysis

The physical properties of compounds related to methyl 2-(2,6-dimethylphenoxy)propanoate, such as their crystal structures and solubility behaviors, are critical for applications in material science and organic synthesis. Studies on the crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid reveal the hydrogen bonded cyclic dimers and the synplanar-synplanar side-chain conformation, providing a foundation for understanding the physical characteristics of similar compounds (Kennard et al., 1982).

Scientific Research Applications

Organometallic Chemistry Research

Methyl 2-(2,6-dimethylphenoxy)propanoate and its derivatives have been studied in the context of organometallic chemistry. Pasynkiewicz et al. (1973) investigated compounds like dimethyl-(2,6-dimethylphenoxy)aluminium and others for their chemical constitution and structure in solution, finding that these compounds exist as dimers in benzene solution (Pasynkiewicz, Starowieyski, & Skowronska-Ptasinska, 1973).

Herbicide Research

In agricultural research, the compound has been evaluated for its physiological effects on crops. Shimabukuro et al. (1978) studied methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, a herbicide for controlling wild oats in wheat, finding it inhibits auxin-stimulated elongation in plants (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).

Medicinal Chemistry

Xi et al. (2011) explored 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) and its analogs, which are α₁-adrenoceptor antagonists. They designed and synthesized several analogs for potential use in treating hypertension (Xi, Jiang, Zou, Ni, & Chen, 2011).

Organic Synthesis

Pei (2001) focused on synthesizing 1-(3-and 4-Fluoro-2,6-Dimethylphenoxy) Propanone, a precursor compound used in further chemical synthesis, demonstrating different synthetic strategies (Pei, 2001).

Mitochondrial Biotransformation

Roser et al. (2010) investigated the mitochondrial biotransformation of omega-(phenoxy)alkanoic acids, including 2,6-dimethylphenoxy derivatives. They focused on delivering antioxidants to mitochondria, identifying potential therapeutic applications in diseases related to mitochondrial dysfunction (Roser, Brookes, Wojtovich, Olson, Shojaie, Parton, & Anders, 2010).

Catalysis and Polymerization

Kaniewska et al. (1988) researched the amination of alcohols, including 1-(2,6-dimethylphenoxy)-2-propanol, in the presence of hydrogen and ammonia, highlighting its relevance in the production of amines (Kaniewska, Kowalczyk, Modzelewski, & Szelejewski, 1988).

Safety and Hazards

While specific safety data for “methyl 2-(2,6-dimethylphenoxy)propanoate” is not available, general safety measures for handling similar compounds include ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

methyl 2-(2,6-dimethylphenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8-6-5-7-9(2)11(8)15-10(3)12(13)14-4/h5-7,10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXICFPBHOUXFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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